Pomalidomide-C11-NH2 is a derivative of pomalidomide, a well-known immunomodulatory drug primarily used in the treatment of multiple myeloma and other malignancies. Pomalidomide itself is a third-generation compound that enhances immune response and induces apoptosis in cancer cells. The chemical name for pomalidomide is 4-amino-2-(2,6-dioxoperidine-3-ylisoindole-1,3-diketone) . Pomalidomide-C11-NH2 represents a modification aimed at improving its pharmacological properties and expanding its therapeutic applications.
Pomalidomide-C11-NH2 is classified as an immunomodulatory drug (IMiD). It is synthesized from pomalidomide, which was developed by Celgene Corporation and is derived from thalidomide, a compound with a controversial history due to its teratogenic effects. This derivative is designed to enhance the efficacy of pomalidomide in targeting specific cellular pathways related to cancer treatment .
The synthesis of pomalidomide-C11-NH2 involves several steps that typically include the modification of the existing pomalidomide structure to incorporate an amino group at the C11 position. Recent studies have reported various synthetic routes that utilize different reagents and conditions to achieve high yields.
Pomalidomide-C11-NH2 retains the core structure of pomalidomide but features an amino group at the C11 position. The molecular formula for this compound can be represented as .
Pomalidomide-C11-NH2 participates in various chemical reactions that are significant for its application in medicinal chemistry:
Pomalidomide-C11-NH2 acts primarily through immunomodulation. Its mechanism involves:
Pomalidomide-C11-NH2 has potential applications in various fields:
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.:
CAS No.: 126873-49-2